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Compound of Interest

2,3-Difluoro-6-
Compound Name:
methoxybenzaldehyde

Cat. No.: B067421

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,3-Difluoro-6-
methoxybenzaldehyde (CAS No. 187543-87-9), a key intermediate in pharmaceutical
synthesis. This document compiles available experimental data and provides general protocols
for the acquisition of such data, aiming to serve as a valuable resource for researchers in the
field of medicinal chemistry and drug development.

Chemical Structure and Properties

Chemical Formula: CsHeF202 Molecular Weight: 172.13 g/mol Appearance: White to light
yellow or light orange powder/crystal.[1] Melting Point: 55-57 °C[1]

Spectroscopic Data

The following sections summarize the available spectroscopic data for 2,3-Difluoro-6-
methoxybenzaldehyde. While experimental *H NMR data is available, other spectroscopic
data are based on predictions and typical values for structurally similar compounds due to the
limited availability of published experimental spectra.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is a powerful tool for elucidating
the structure of organic molecules. The *H NMR spectrum of 2,3-Difluoro-6-
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methoxybenzaldehyde exhibits distinct signals corresponding to the aldehyde, aromatic, and
methoxy protons.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
10.40 S 1H Aldehyde (-CHO)
7.37 q 1H Aromatic (Ar-H)
6.71 m 1H Aromatic (Ar-H)
3.93 S 3H Methoxy (-OCHs)

Solvent: CDCls,
Instrument Frequency:
300 MHZz[2]

3C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information about
the carbon skeleton of a molecule. Specific experimental data for 2,3-Difluoro-6-
methoxybenzaldehyde is not readily available. However, the expected chemical shifts can be
predicted based on the analysis of similar substituted benzaldehydes.

Chemical Shift (6) ppm Assignment (Predicted)
~185-190 Aldehyde Carbonyl (C=0)
~150-160 (d) C-F

~145-155 (d) C-F

~110-140 Aromatic Carbons
~110-120 C-CHO

~100-110 C-OCHs

~55-65 Methoxy Carbon (-OCHs)

(d) denotes a doublet due to C-F coupling.
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9F NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (*°F NMR) is a highly sensitive technique for the
analysis of fluorine-containing compounds. Experimental *°F NMR data for 2,3-Difluoro-6-
methoxybenzaldehyde is not available in the searched literature. The chemical shifts of the
two fluorine atoms are expected to be distinct due to their different chemical environments.

Chemical Shift (8) ppm Assignment (Predicted)
-110 to -140 Aromatic C-F
-110 to -140 Aromatic C-F

Referenced to CFCls

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule. While a
specific experimental spectrum for 2,3-Difluoro-6-methoxybenzaldehyde was not found, the
characteristic absorption bands can be predicted based on its structure.

Wavenumber (cm~?) Intensity Assignment (Predicted)

~2900-3100 Medium Aromatic C-H Stretch

2850 & ~2750 Medium, Sharp Aldehyde C-H Stretch (Fermi
doublet)

~1690-1710 Strong, Sharp Carbonyl (C=0) Stretch

~1580-1620 Medium-Strong Aromatic C=C Stretch

~1250-1300 Strong Aryl-O Stretch (Asymmetric)

~1000-1100 Strong C-F Stretch

~1020-1075 Medium Aryl-O Stretch (Symmetric)

Mass Spectrometry
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Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule. Predicted mass spectrometry data for 2,3-Difluoro-6-
methoxybenzaldehyde suggests several possible adducts.[3]

m/z lon Species (Predicted)
172.03303 [M]*

173.04086 [M+H]*

195.02280 [M+Na]*

171.02630 [M-H]~

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for
reproducibility. The following are generalized procedures based on standard laboratory
practices for similar aromatic aldehydes.

NMR Spectroscopy (*H, *3C, *°F)

Sample Preparation:
o Weigh approximately 5-10 mg of 2,3-Difluoro-6-methoxybenzaldehyde.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d (CDCIs), Acetone-des, or DMSO-ds) in a clean, dry NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Instrument Parameters (General):

o Spectrometer: A 300 MHz or higher field NMR spectrometer.

e 'HNMR:

o Pulse sequence: Standard single-pulse experiment.
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o Number of scans: 16-64, depending on the sample concentration.

o Relaxation delay: 1-5 seconds.

e 13C NMR:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Number of scans: 1024 or more, as *3C has a low natural abundance.
o Relaxation delay: 2-5 seconds.
e 19F NMR:
o Pulse sequence: Proton-decoupled single-pulse experiment.

o Reference: External or internal reference standard (e.g., CFCIs).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.

e Place a small amount of the solid 2,3-Difluoro-6-methoxybenzaldehyde powder directly
onto the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (General):

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000-400 cm—1,

Resolution: 4 cmm—1.

Number of Scans: 16-32.
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o Abackground spectrum of the clean, empty ATR crystal should be collected before the
sample spectrum.

Mass Spectrometry

Sample Preparation:

o Prepare a dilute solution of 2,3-Difluoro-6-methoxybenzaldehyde in a suitable volatile
solvent (e.g., methanol, acetonitrile).

Instrument Parameters (General - Electron lonization):

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

lonization Energy: Typically 70 eV.

Mass Range: Scan a range appropriate for the expected molecular weight and fragments
(e.g., m/z 40-300).

Inlet System: A direct insertion probe or a gas chromatography (GC) inlet can be used.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a chemical compound like 2,3-Difluoro-
6-methoxybenzaldehyde involves several key stages from sample preparation to final
structure elucidation.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b067421?utm_src=pdf-body
https://www.benchchem.com/product/b067421?utm_src=pdf-body
https://www.benchchem.com/product/b067421?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

i o Data Processin,
Sample Preparation Data Acquisition g

: Baseline Correction &
Solid Sample - L
Preparation (ATR/KBI) g IR Spectroscopy Peak Picking
Structural Analysis
\
. o Peak Integration & Integration of Structure Elucidation
Dissolution in Mass Spectrometry H» R
Bt Selvam Fragmentation Analysis All Spectral Data and Verification

NMR Spectroscopy »| Fourier Transform &

(*H, 13C, °F) Phase Correction

Pure Compound

Click to download full resolution via product page

Caption: General workflow for spectroscopic data acquisition and analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of 2,3-
Difluoro-6-methoxybenzaldehyde. While complete experimental data is not available in the
public domain for all spectroscopic techniques, the provided information, including
experimental *H NMR data and predicted values for other techniques, serves as a strong
foundation for researchers. The detailed protocols offer guidance for obtaining high-quality
spectroscopic data, which is essential for reaction monitoring, quality control, and further
research in the development of new pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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